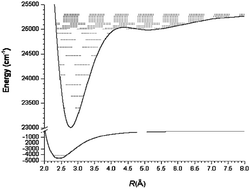Experimental and theoretical study of the electronic spectrum of BeAl
Physical Chemistry Chemical Physics Pub Date: 2008-07-08 DOI: 10.1039/B806879H
Abstract
The electronic structure of BeAl was investigated by laser induced fluorescence and resonance enhanced multiphoton
An ionization energy of 48 124(80) cm−1 was determined for BeAl from photoionization efficiency (PIE) measurements. Fine structure in the PIE curve was attributed to resonances with Rydberg series correlating with vibrationally excited states of the BeAl+ ion. Analysis of this structure yielded a vibrational frequency of 240(20) cm−1 for the


Recommended Literature
- [1] Back cover
- [2] Asymmetric A–D–π–A-type nonfullerene small molecule acceptors for efficient organic solar cells†
- [3] Nanoparticle wrapping at small non-spherical vesicles: curvatures at play†
- [4] Synergistic catalysis of graphitic carbon nitride supported bimetallic sulfide nanostructures for efficient oxygen generation†
- [5] Synthesis of a silicon-containing analogue of chloramphenicol
- [6] An ultrastable olefin-linked covalent organic framework for photocatalytic decarboxylative alkylations under highly acidic conditions†
- [7] Binder-free 3D SnO2-based nanocomposite anode with high areal capacity for advanced sodium-ion batteries†
- [8] UV-light-assisted gas sensor based on PdSe2/InSe heterojunction for ppb-level NO2 sensing at room temperature†
- [9] The curious case of a sterically crowded Stenhouse salt†
- [10] Fabrication of Bi2S3/ZnO heterostructures: an excellent photocatalyst for visible-light-driven hydrogen generation and photoelectrochemical properties†










